4-(2-Oxopyrrolidin-1-yl)butanoic acid
Overview
Description
“4-(2-Oxopyrrolidin-1-yl)butanoic acid” is a unique chemical compound with the CAS Number: 6739-80-6 . It has a linear formula of C8H13NO3 and a molecular weight of 171.19 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The compound has an empirical formula of C8H13NO3 . The SMILES string representation is O=C1N(CCC1)CCCC(O)=O , and the InChI representation is 1S/C8H13NO3/c10-7-3-1-5-9(7)6-2-4-8(11)12/h1-6H2,(H,11,12) .Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 171.19 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the retrieved data.Scientific Research Applications
Environmental Science and Pollution Research
- Application : This compound is used in the study of bacterial degradation of 1-octylpyrrolidin-2-one (NOP) by river water and soil bacteria .
- Method : The degradation was initiated by the octane-utilising bacteria of the genus Phenylobacterium, which used four carbon atoms of the NOP octyl chain and oxidised terminal carbon atom of the remaining chain . The structure of the intermediate produced by phenylobacteria was elucidated following the results obtained from the detailed electrospray mass spectrometry (ESI–MS) analysis .
- Results : The experiments showed that it is a 4-(2-oxopyrrolidin-1-yl)butanoic acid . This intermediate was further degraded by other bacterial members of appropriate microbial communities, namely Bordetella petrii and Arthrobacter sp .
Synthesis of Substituted 2-(2-oxopyrrolidin-1-yl)acetamides
- Application : The reaction of chloroacetamide with 2 equiv of γ-aminobutyric acid potassium salts provides a convenient method for the synthesis of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids .
- Method : Alkylation products of 2-aminoacetic and 3-aminopropanoic acid with chloroacetamide were isolated .
- Results : This method provides a convenient way to synthesize these compounds .
Unique Chemicals
- Application : This compound is provided to early discovery researchers as part of a collection of unique chemicals .
- Method : The product is provided “as-is” without any analytical data .
- Results : The buyer assumes responsibility to confirm product identity and/or purity .
Levetiracetam Impurity
- Application : This compound is used as a reference standard for Levetiracetam, an antiepileptic drug .
- Method : It is intended for use in laboratory tests only as specifically prescribed in the European Pharmacopoeia .
- Results : The results would depend on the specific tests conducted .
Synthesis of Substituted 2-(2-oxopyrrolidin-1-yl)acetamides
- Application : The reaction of chloroacetamide with 2 equiv of γ-aminobutyric acid potassium salts provides a convenient method for the synthesis of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids .
- Method : Alkylation products of 2-aminoacetic and 3-aminopropanoic acid with chloroacetamide were isolated .
- Results : This method provides a convenient way to synthesize these compounds .
Unique Chemicals
- Application : This compound is provided to early discovery researchers as part of a collection of unique chemicals .
- Method : The product is provided “as-is” without any analytical data .
- Results : The buyer assumes responsibility to confirm product identity and/or purity .
Levetiracetam Impurity
- Application : This compound is used as a reference standard for Levetiracetam, an antiepileptic drug .
- Method : It is intended for use in laboratory tests only as specifically prescribed in the European Pharmacopoeia .
- Results : The results would depend on the specific tests conducted .
Synthesis of Substituted 2-(2-oxopyrrolidin-1-yl)acetamides
- Application : The reaction of chloroacetamide with 2 equiv of γ-aminobutyric acid potassium salts provides a convenient method for the synthesis of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids .
- Method : Alkylation products of 2-aminoacetic and 3-aminopropanoic acid with chloroacetamide were isolated .
- Results : This method provides a convenient way to synthesize these compounds .
Safety And Hazards
The compound is classified under GHS07 and has a hazard statement of H319 . It has precautionary statements P305 + P351 + P338 . It falls under the hazard classification of Eye Irrit. 2 . It’s worth noting that Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .
properties
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c10-7-3-1-5-9(7)6-2-4-8(11)12/h1-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDMYTORSDPYMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389846 | |
Record name | 4-(2-oxopyrrolidin-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Oxopyrrolidin-1-yl)butanoic acid | |
CAS RN |
6739-80-6 | |
Record name | 4-(2-oxopyrrolidin-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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